Cas no 952182-66-0 (1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone)

1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone
- SB81582
- AKOS005073601
- 1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone
- 1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
- HKNTZOUVRDYQAI-UHFFFAOYSA-N
- 1-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}ethan-1-one
- MA-0714
- MFCD09152744
- 952182-66-0
- 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone
-
- Inchi: InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2
- InChI Key: HKNTZOUVRDYQAI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F
Computed Properties
- Exact Mass: 279.08709849g/mol
- Monoisotopic Mass: 279.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 4.2
Experimental Properties
- Melting Point: 138-140°
1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P400930-10mg |
1-Phenyl-2-[3-(Trifluoromethyl)Anilino]-1-Ethanone |
952182-66-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
Key Organics Ltd | MA-0714-1MG |
1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone |
952182-66-0 | >95% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | MA-0714-5MG |
1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone |
952182-66-0 | >95% | 5mg |
£35.00 | 2025-02-09 | |
A2B Chem LLC | AI82367-1mg |
1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone |
952182-66-0 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI82367-5mg |
1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone |
952182-66-0 | >95% | 5mg |
$214.00 | 2024-07-18 | |
A2B Chem LLC | AI82367-500mg |
1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone |
952182-66-0 | >95% | 500mg |
$228.00 | 2024-07-18 | |
A2B Chem LLC | AI82367-5g |
1-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)ethanone |
952182-66-0 | >95% | 5g |
$540.00 | 2024-07-18 | |
Key Organics Ltd | MA-0714-0.5G |
1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone |
952182-66-0 | >95% | 0.5g |
£55.00 | 2025-02-09 | |
Key Organics Ltd | MA-0714-5G |
1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone |
952182-66-0 | >95% | 5g |
£264.00 | 2025-02-09 | |
Key Organics Ltd | MA-0714-1G |
1-phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone |
952182-66-0 | >95% | 1g |
£88.00 | 2025-02-09 |
1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone Related Literature
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone
Professional Introduction to Compound with CAS No. 952182-66-0 and Product Name: 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone
The compound in question, identified by the CAS number 952182-66-0, is a sophisticated organic molecule with the product name 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone. This compound belongs to a class of molecules that have garnered significant attention in the field of pharmaceutical chemistry due to their unique structural features and potential biological activities. The presence of a trifluoromethyl group and an anilino moiety in its structure suggests that it may exhibit properties such as enhanced metabolic stability and improved binding affinity, which are highly desirable in drug design.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that incorporate fluorinated aromatic rings. The trifluoromethyl group, in particular, is a well-known pharmacophore that can modulate the electronic and steric properties of a molecule, thereby influencing its biological activity. Studies have shown that compounds containing this group often exhibit increased lipophilicity and resistance to metabolic degradation, making them attractive candidates for drug development.
The anilino moiety, on the other hand, is commonly found in a variety of pharmacologically active compounds. Its presence in the structure of this compound suggests potential interactions with biological targets such as enzymes and receptors. The combination of these two functional groups makes 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone a promising candidate for further investigation in the search for new therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to more accurately predict the biological activity of molecules based on their structural features. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding sites and assess the likelihood of a compound interacting with specific biological targets. These computational methods have been instrumental in the discovery and optimization of novel drug candidates, including those containing fluorinated aromatic rings.
Experimental studies have also provided valuable insights into the properties of this compound. For instance, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been used to confirm the structural integrity of 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone and to elucidate its chemical environment. These studies have revealed important details about the electronic structure and conformational preferences of the molecule, which are critical for understanding its biological behavior.
One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. The unique structural features of 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone make it a compelling candidate for designing kinase inhibitors with high selectivity and efficacy.
In addition to its potential applications in oncology, this compound may also find utility in other therapeutic areas. For example, it could be explored as a scaffold for developing agents targeting neurological disorders or infectious diseases. The versatility of its structural framework allows for modifications that can tailor its biological activity to specific needs.
The synthesis of 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes often require multiple steps and harsh reaction conditions, which can limit scalability and yield. However, recent innovations in synthetic methodology have made it possible to access complex molecules more efficiently. Techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have significantly improved the synthesis of fluorinated aromatic compounds like this one.
As research continues to uncover new applications for this compound, it is likely that its importance will only grow. The combination of computational tools, experimental techniques, and innovative synthetic strategies will be essential for fully realizing its potential in drug development. By staying at the forefront of these advancements, researchers can harness the power of molecules like 1-Phenyl-2-3-(Trifluoromethyl)Anilino-1-Ethanone to address some of the most pressing challenges in medicine today.
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